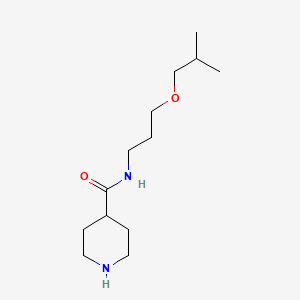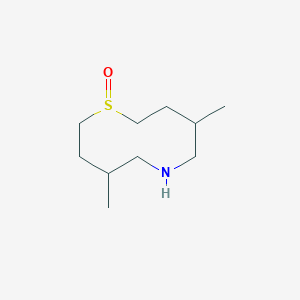
5-(4-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole is a chemical compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and an isopropyl group attached to the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroacetophenone with isopropylamine to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can result in the formation of various substituted oxazoles.
Applications De Recherche Scientifique
5-(4-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chlorophenyl)-3-(propan-2-yl)-1,2-oxazole
- 5-(4-Bromophenyl)-3-(propan-2-yl)-1,2-oxazole
- 5-(4-Methylphenyl)-3-(propan-2-yl)-1,2-oxazole
Uniqueness
5-(4-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole is unique due to the presence of the fluorine atom in the phenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H12FNO |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-3-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C12H12FNO/c1-8(2)11-7-12(15-14-11)9-3-5-10(13)6-4-9/h3-8H,1-2H3 |
Clé InChI |
FYDAMFQMNJYRGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NOC(=C1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


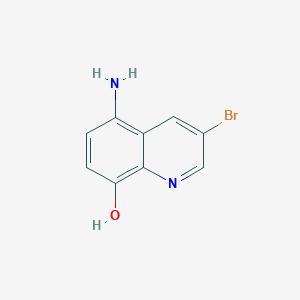
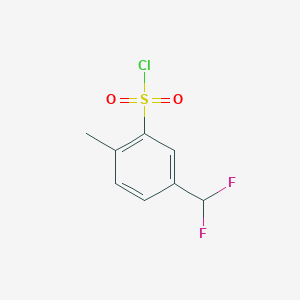
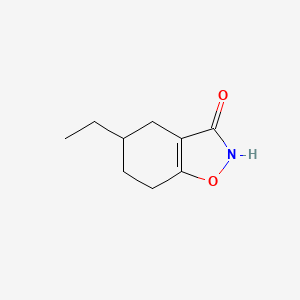
![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide hydrochloride](/img/structure/B13234813.png)
![2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid](/img/structure/B13234823.png)
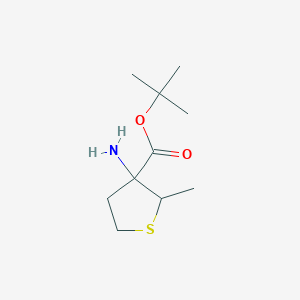

![2-{[(Tert-butoxy)carbonyl]amino}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13234839.png)
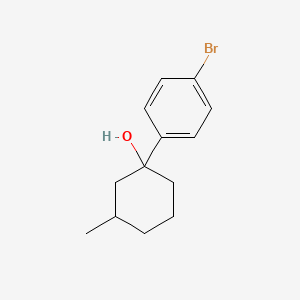
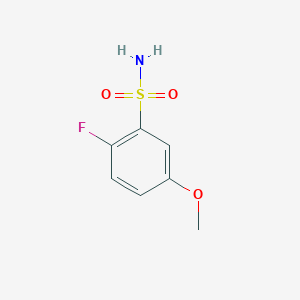
![3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13234853.png)
![6-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13234856.png)
